Niclosamide (sodium)
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Overview
Description
Niclosamide (sodium) is a derivative of niclosamide, an anthelmintic medication primarily used to treat tapeworm infestations. It is known for its broad-spectrum antiviral, antibacterial, and anticancer properties. Niclosamide was first synthesized in 1958 and has been included in the World Health Organization’s List of Essential Medicines . It works by inhibiting glucose uptake and oxidative phosphorylation in parasites, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Niclosamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form 5-chloro-2-chlorobenzoyl chloride. This intermediate is then reacted with 2-chloro-4-nitroaniline to produce niclosamide .
Industrial Production Methods: Industrial production of niclosamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: Niclosamide can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinone derivatives.
Reduction: The nitro group in niclosamide can be reduced to an amine group under suitable conditions.
Substitution: Niclosamide can undergo nucleophilic substitution reactions, especially at the chloro substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted niclosamide derivatives.
Scientific Research Applications
Niclosamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Explored for repurposing in treating viral infections, cancer, and metabolic disorders. .
Industry: Used as a molluscicide and piscicide in aquaculture to control unwanted species.
Mechanism of Action
Niclosamide exerts its effects by uncoupling oxidative phosphorylation in mitochondria, leading to a decrease in ATP production. This disrupts the energy metabolism of parasites, resulting in their death. It also inhibits various signaling pathways, including Wnt/β-catenin, NF-κB, and mTOR, which are involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Praziquantel: Another anthelmintic used to treat tapeworm infections. Unlike niclosamide, it is effective against a broader range of parasitic worms.
Albendazole: Used to treat a variety of parasitic worm infestations. It works by inhibiting microtubule synthesis in parasites.
Mebendazole: Similar to albendazole, it disrupts microtubule formation in parasitic worms.
Uniqueness of Niclosamide: Niclosamide is unique due to its broad-spectrum antiviral and anticancer properties, which are not commonly found in other anthelmintics. Its ability to inhibit multiple signaling pathways makes it a versatile compound for repurposing in various therapeutic areas .
Properties
Molecular Formula |
C13H7Cl2N2NaO4 |
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Molecular Weight |
349.10 g/mol |
IUPAC Name |
sodium;4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate |
InChI |
InChI=1S/C13H8Cl2N2O4.Na/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);/q;+1/p-1 |
InChI Key |
DQZCVHZGOQFNDC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
Origin of Product |
United States |
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